Cas no 425375-05-9 (N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide)

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide is a specialized sulfonamide derivative featuring a cyclohexadienone moiety fused with a naphthalene sulfonamide group. This compound exhibits unique structural properties, making it valuable in organic synthesis and pharmaceutical research. Its conjugated system and electron-withdrawing sulfonamide group enhance reactivity, particularly in nucleophilic addition and cyclization reactions. The cyclohexadienone core offers potential for further functionalization, enabling the development of complex heterocyclic frameworks. This compound is particularly useful in the study of enzyme inhibition and as a precursor for bioactive molecules. Its stability and well-defined reactivity profile make it a reliable intermediate for advanced chemical applications.
N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide structure
425375-05-9 structure
Product Name:N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
CAS No:425375-05-9
MF:C16H11NO3S
MW:297.328442811966
CID:6123349
PubChem ID:874828
Update Time:2025-05-20

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide
    • 2-Naphthalenesulfonamide, N-(4-oxo-2,5-cyclohexadien-1-ylidene)-
    • BIM-0017955.P001
    • F0808-1802
    • CBMicro_018085
    • CCG-14327
    • 425375-05-9
    • AKOS024600337
    • Inchi: 1S/C16H11NO3S/c18-15-8-6-14(7-9-15)17-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11H
    • InChI Key: FJQZYLIBGFSHMS-UHFFFAOYSA-N
    • SMILES: C1=C2C(C=CC=C2)=CC=C1S(/N=C1\C=CC(=O)C=C\1)(=O)=O

Computed Properties

  • Exact Mass: 297.04596439g/mol
  • Monoisotopic Mass: 297.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 592
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 72Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • Boiling Point: 507.8±53.0 °C(Predicted)
  • pka: -7.87±0.20(Predicted)

N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide Pricemore >>

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Additional information on N-(4-oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide

N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide: A Comprehensive Overview

The compound with CAS No. 425375-05-9, known as N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure, which combines a naphthalene sulfonamide group with a cyclohexadienone moiety. The naphthalene core provides aromatic stability, while the cyclohexadienone ring introduces conjugation and potential for electronic modulation. Recent studies have highlighted its potential applications in drug design, optoelectronic materials, and advanced chemical sensors.

One of the key features of this compound is its ability to undergo various photochemical and electrochemical transformations. Researchers have explored its use as a building block for constructing supramolecular assemblies, which are critical in the development of functional materials. For instance, the sulfonamide group in the molecule has been shown to facilitate hydrogen bonding interactions, making it an ideal candidate for designing self-assembled monolayers (SAMs). These SAMs have applications in biosensing and nanotechnology, where precise control over surface properties is essential.

Recent advancements in computational chemistry have provided deeper insights into the electronic properties of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide. Quantum mechanical calculations reveal that the molecule exhibits a high degree of conjugation across its aromatic systems, which enhances its electron transport capabilities. This property makes it a promising candidate for use in organic field-effect transistors (OFETs) and photovoltaic devices. Experimental studies have confirmed these theoretical predictions, with devices incorporating this compound showing improved charge carrier mobility and stability under operational conditions.

In addition to its electronic properties, this compound has also been investigated for its biological activity. Preliminary assays indicate that it may possess anti-inflammatory and antioxidant properties, suggesting potential applications in pharmaceutical research. The cyclohexadienone ring is particularly interesting due to its ability to act as a Michael acceptor, facilitating reactions with nucleophiles under mild conditions. This reactivity opens up new avenues for drug design, where selective targeting of biological pathways is crucial.

The synthesis of N-(4-Oxocyclohexa-2,5-dien-1-ylidene)naphthalene-2-sulfonamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the naphthalene sulfonamide intermediate and subsequent coupling with the cyclohexadienone derivative. Recent optimizations have focused on improving yield and purity, making this compound more accessible for large-scale applications.

Looking ahead, the versatility of this compound positions it as a valuable tool in both academic research and industrial applications. Its unique combination of electronic properties, reactivity, and structural flexibility makes it an attractive candidate for diverse fields ranging from materials science to pharmacology. As research continues to uncover new aspects of its behavior, we can expect even more innovative uses for this remarkable molecule.

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